molecular formula C20H19ClN2O6S2 B12756444 Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxy-alpha-sulfobenzylamino)-, methyl ester CAS No. 102628-31-9

Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxy-alpha-sulfobenzylamino)-, methyl ester

Cat. No.: B12756444
CAS No.: 102628-31-9
M. Wt: 483.0 g/mol
InChI Key: XNTPERBOPOADTJ-UHFFFAOYSA-N
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Description

Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxy-alpha-sulfobenzylamino)-, methyl ester is a complex organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This particular compound is characterized by its unique combination of functional groups, including a thiazole ring, a chlorophenyl group, a methoxy group, and a sulfobenzylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxy-alpha-sulfobenzylamino)-, methyl ester typically involves multi-step organic reactions The process may start with the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxy-alpha-sulfobenzylamino)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various electrophiles or nucleophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxy-alpha-sulfobenzylamino)-, methyl ester involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Thiazole-5-acetic acid derivatives: Compounds with similar thiazole ring structures and varying functional groups.

    Chlorophenyl derivatives: Compounds containing chlorophenyl groups with different substituents.

    Methoxy-substituted compounds: Molecules with methoxy groups attached to aromatic rings.

Uniqueness

The uniqueness of Thiazole-5-acetic acid, 4-(p-chlorophenyl)-2-(o-methoxy-alpha-sulfobenzylamino)-, methyl ester lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

CAS No.

102628-31-9

Molecular Formula

C20H19ClN2O6S2

Molecular Weight

483.0 g/mol

IUPAC Name

[4-(4-chlorophenyl)-5-(2-methoxy-2-oxoethyl)-1,3-thiazol-2-yl]-[(2-methoxyphenyl)methyl]sulfamic acid

InChI

InChI=1S/C20H19ClN2O6S2/c1-28-16-6-4-3-5-14(16)12-23(31(25,26)27)20-22-19(13-7-9-15(21)10-8-13)17(30-20)11-18(24)29-2/h3-10H,11-12H2,1-2H3,(H,25,26,27)

InChI Key

XNTPERBOPOADTJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CN(C2=NC(=C(S2)CC(=O)OC)C3=CC=C(C=C3)Cl)S(=O)(=O)O

Origin of Product

United States

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